molecular formula C6H13NO2 B1432640 1,4-Oxazepan-7-ylmethanol CAS No. 627860-89-3

1,4-Oxazepan-7-ylmethanol

Cat. No. B1432640
CAS RN: 627860-89-3
M. Wt: 131.17 g/mol
InChI Key: CRCFUJCNHFVZDC-UHFFFAOYSA-N
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Description

1,4-Oxazepan-7-ylmethanol is a useful research chemical for organic synthesis and other chemical processes . It has a molecular weight of 131.17+ (36.46) and a molecular formula of C6H13NO2·HCl .


Molecular Structure Analysis

The molecular structure of 1,4-Oxazepan-7-ylmethanol includes a seven-membered ring with one nitrogen and one oxygen atom . The canonical SMILES representation is C1CNCCOC1CO.Cl .


Physical And Chemical Properties Analysis

1,4-Oxazepan-7-ylmethanol has a molecular weight of 131.17 g/mol . It has a covalently-bonded unit count of 2, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 3 . The compound is canonicalized .

Scientific Research Applications

Synthesis and Chemical Properties

1,4-Oxazepan-7-ylmethanol has been explored in various synthetic and chemical contexts. Researchers François-Endelmond et al. (2010) developed a method for constructing 1,4-oxazepines using a phosphine-mediated tandem reaction, highlighting its potential in synthesizing biologically active heterocycles under mild conditions (François-Endelmond et al., 2010). Similarly, Palchykov and Gaponov (2020) reviewed catalytic methods for synthesizing 1,3-amino alcohols, leading to diverse families of N,O,S-heterocycles, including 1,4-oxazepanes (Palchykov & Gaponov, 2020).

Biological Applications and Materials Science

In the realm of materials science and biology, 1,4-oxazepan-7-ylmethanol has been a subject of interest. Kim, Lee, and Kim (2002) discussed the role of seven-membered heterocycles like 1,4-oxazepines in psychoactive pharmaceuticals, highlighting their importance in drug design (Kim, Lee, & Kim, 2002). Nieto et al. (2015) prepared enantiopure 1,4-oxazepane derivatives, noting their high yield and diastereoselection, important for the creation of chiral compounds (Nieto et al., 2015). Furthermore, Wang and Hadjichristidis (2020) discussed the synthesis of poly(ester amide)s from 1,4-oxazepan-7-one monomers, demonstrating their potential as biodegradable alternatives in polymer chemistry (Wang & Hadjichristidis, 2020).

Heterocyclic Compounds and Chemical Reactions

The role of 1,4-oxazepan-7-ylmethanol in the formation of heterocyclic compounds has been a topic of study. Vandavasi et al. (2012) developed a base-promoted method to synthesize 1,4-oxazine and 1,4-oxazepine derivatives, emphasizing the importance of stereochemistry and regioselectivity in these reactions (Vandavasi et al., 2012). Vessally et al. (2016) reviewed developments in synthesizing 1,4-oxazepane from N-propargylamines, providing insights into the mechanistic aspects of these transformations (Vessally et al., 2016).

Safety And Hazards

1,4-Oxazepan-7-ylmethanol can cause skin irritation . The GHS hazard statement is H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation] . The precautionary statement includes P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .

properties

IUPAC Name

1,4-oxazepan-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-5-6-1-2-7-3-4-9-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCFUJCNHFVZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Oxazepan-7-ylmethanol

CAS RN

627860-89-3
Record name 1,4-oxazepan-7-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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